![molecular formula C10H10O4 B3110394 2,3-Dimethoxyterephthalaldehyde CAS No. 179693-85-7](/img/structure/B3110394.png)
2,3-Dimethoxyterephthalaldehyde
Overview
Description
Scientific Research Applications
Microcrystal Induced Emission Enhancement
2,3-Dimethoxyterephthalaldehyde has been utilized in the study of microcrystal induced emission enhancement. Liu et al. (2018) reported that 2,5-dimethoxyterephthalaldehyde (DMA) demonstrated aggregation-induced enhanced emission (AIE) effect when forming a cubic-like microcrystal structure in THF-H2O mixed solvent. The study highlighted its application in highly efficient detection of 2,4,6-trinitrophenol in water, making it relevant for environmental monitoring and safety applications (Liu et al., 2018).
Novel Covalent Organic Framework Membrane
In the field of gas separation, 2,5-dimethoxyterephthalaldehyde was used as a construction unit to synthesize a novel three-dimensional covalent organic framework, named DMTA-COF, by Fu et al. (2020). This framework demonstrated high affinity for CO2 adsorption and was used to create a continuous supported DMTA-COF membrane for H2/CO2 separation. This indicates potential applications in hydrogen purification and separation technologies (Fu & Ben, 2020).
Electrochemical Oxidation Applications
Zeng & Becker (2004) explored the electrochemical oxidation of mono- and disubstituted 1,4-dimethoxybenzene derivatives. They found that the disubstituted derivatives underwent side-chain oxidation to form 2,5-dimethoxyterephthalaldehydes. This research opens avenues for further exploration in the realm of electrochemical processes and organic synthesis (Zeng & Becker, 2004).
Synthesis and Optical Studies
Mekkey et al. (2020) conducted a study on the synthesis and optical properties of 3,4-dimethoxy benzaldehyde hydrazone metal complexes. This work contributes to the understanding of the optical behavior of such complexes, which could have implications in material science, especially in the development of optical materials and sensors (Mekkey, Mal, & Kadhim, 2020).
properties
IUPAC Name |
2,3-dimethoxyterephthalaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-7(5-11)3-4-8(6-12)10(9)14-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHBFHUZSTXBMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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